2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate
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Description
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H22N6O6S2 and its molecular weight is 506.55. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has shown that compounds with structures similar to the one mentioned are often investigated for their antibacterial and antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole have been synthesized and evaluated for their effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, displaying moderate to significant activity (Desai et al., 2008; Santagati et al., 1994). Such findings suggest potential for developing new antibacterial agents from similar compounds.
Synthesis of Novel Compounds
The synthesis of novel compounds using components similar to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate has been extensively researched. For example, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides showcases the chemical's versatility in synthesizing structurally diverse molecules with potential biological activities (Scanlan et al., 2004).
Potential in Neurogenic Applications
Compounds incorporating azole rings, including oxadiazole and thiadiazole, have been evaluated for their neurogenic potential, demonstrating the ability to promote differentiation of neural stem cells into neuronal phenotypes (de la Fuente Revenga et al., 2015). This indicates a promising area of research for the development of therapeutic agents targeting neurological conditions.
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds with similar structures, revealing insights into their chemical behavior and potential applications in creating new materials or medicinal compounds. The preparation and study of such compounds help in understanding their physicochemical properties and potential uses in different scientific domains (Yu et al., 2014).
properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2.C2H2O4/c1-2-27-18-22-21-17(28-18)20-15(25)11-24-9-13(10-24)16-19-14(23-26-16)8-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13H,2,8-11H2,1H3,(H,20,21,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRAUACWKPEJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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